molecular formula C4H4ClN3O2 B1626695 4-Chloro-1-methyl-2-nitro-1H-imidazole CAS No. 63634-20-8

4-Chloro-1-methyl-2-nitro-1H-imidazole

Cat. No.: B1626695
CAS No.: 63634-20-8
M. Wt: 161.55 g/mol
InChI Key: VBYAZGIUIMLLOW-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-nitro-1H-imidazole is a chemical compound with the molecular formula C₄H₄ClN₃O₂ . It belongs to the imidazole class of organic compounds. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. In this case, the chlorine and nitro groups are attached to the imidazole ring, resulting in the specific structure of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring with substituents. The chlorine atom (Cl) and the nitro group (NO₂) are attached to different positions on the ring. The 3D representation of the structure can be visualized here .

Properties

IUPAC Name

4-chloro-1-methyl-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYAZGIUIMLLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493475
Record name 4-Chloro-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63634-20-8
Record name 4-Chloro-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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